molecular formula C12H14N8O B11064740 6-[(1H-benzotriazol-1-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine

6-[(1H-benzotriazol-1-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11064740
M. Wt: 286.29 g/mol
InChI Key: RCJFMYIPWBBCGH-UHFFFAOYSA-N
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Description

N-{4-AMINO-6-[(1H-1,2,3-BENZOTRIAZOL-1-YLOXY)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE is a complex organic compound that features a benzotriazole moiety linked to a triazine ring. This compound is known for its unique physicochemical properties, which make it valuable in various scientific and industrial applications. The benzotriazole fragment is particularly notable for its excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of radicals .

Preparation Methods

The synthesis of N-{4-AMINO-6-[(1H-1,2,3-BENZOTRIAZOL-1-YLOXY)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE typically involves the reaction of 1H-benzotriazole with a triazine derivative under specific conditions. The benzotriazole acts as a versatile synthetic auxiliary, facilitating various transformations. The preparation process often includes steps such as halogenation, nucleophilic substitution, and cyclization. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The benzotriazole moiety can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the triazine ring or the benzotriazole fragment, resulting in different reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole acts as a leaving group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

N-{4-AMINO-6-[(1H-1,2,3-BENZOTRIAZOL-1-YLOXY)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-{4-AMINO-6-[(1H-1,2,3-BENZOTRIAZOL-1-YLOXY)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form non-covalent interactions, including hydrogen bonds and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes or alter the binding affinity of ligands, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to N-{4-AMINO-6-[(1H-1,2,3-BENZOTRIAZOL-1-YLOXY)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE include other benzotriazole derivatives and triazine-based compounds. Some examples are:

Properties

Molecular Formula

C12H14N8O

Molecular Weight

286.29 g/mol

IUPAC Name

6-(benzotriazol-1-yloxymethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H14N8O/c1-19(2)12-15-10(14-11(13)16-12)7-21-20-9-6-4-3-5-8(9)17-18-20/h3-6H,7H2,1-2H3,(H2,13,14,15,16)

InChI Key

RCJFMYIPWBBCGH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CON2C3=CC=CC=C3N=N2

Origin of Product

United States

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